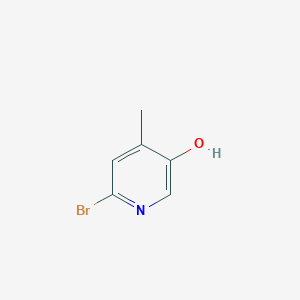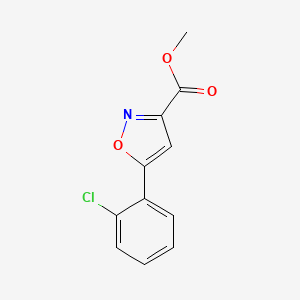
6-Bromo-4-methylpyridin-3-ol
Descripción general
Descripción
6-Bromo-4-methylpyridin-3-ol is a chemical compound with the CAS Number: 1256824-49-3 . It has a molecular weight of 188.02 and is solid in its physical form . The IUPAC name for this compound is 6-bromo-4-methyl-3-pyridinol .
Synthesis Analysis
The synthesis of pyridine derivatives like 6-Bromo-4-methylpyridin-3-ol can be achieved through the oxyfunctionalization process using whole cells of Burkholderia sp. MAK1 . This process is capable of converting different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Molecular Structure Analysis
The InChI code for 6-Bromo-4-methylpyridin-3-ol is 1S/C6H6BrNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Bromo-4-methylpyridin-3-ol is a solid at room temperature . It has a molecular weight of 188.02 g/mol . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Bromo-4-methylpyridin-3-ol serves as a precursor in the synthesis of various chemical compounds, demonstrating the versatility of brominated pyridines in organic synthesis. For instance, the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions showcases the utility of brominated pyridines in creating compounds with potential applications in materials science and pharmacology. These derivatives exhibit notable anti-thrombolytic, biofilm inhibition, and haemolytic activities, underscoring their biological relevance (Gulraiz Ahmad et al., 2017).
Catalytic and Biochemical Applications
Brominated pyridines, including compounds structurally related to 6-Bromo-4-methylpyridin-3-ol, find applications in catalysis and biochemical research. Terpyridines and their transition metal complexes, for example, are used across various fields, including organometallic catalysis, where they facilitate a wide range of biochemical and organic transformations. This versatility highlights the potential of brominated pyridines in advancing research and development in catalysis and materials science (A. Winter, G. Newkome, U. Schubert, 2011).
Environmental Biodegradation
In environmental studies, brominated pyridines serve as substrates for investigating biodegradation pathways of organophosphate pesticides. This research provides insights into the mechanisms through which marine-derived fungi, such as Aspergillus sydowii, degrade pollutants. These findings not only expand our understanding of marine biodegradation processes but also underscore the potential of marine fungi in bioremediation efforts, highlighting the environmental significance of brominated pyridines (P. R. S. Soares et al., 2021).
Safety and Hazards
Direcciones Futuras
The oxyfunctionalization of pyridine derivatives like 6-Bromo-4-methylpyridin-3-ol using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This suggests potential future directions in the field of chemical synthesis and the production of pharmaceutical products .
Propiedades
IUPAC Name |
6-bromo-4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPKIILGXMPCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308889 | |
| Record name | 6-Bromo-4-methyl-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256824-49-3 | |
| Record name | 6-Bromo-4-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256824-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-methyl-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)
![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)
![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)


![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)


![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)